Cas no 956477-64-8 (1-(difluoromethyl)-4-nitro-pyrazole)

1-(difluoromethyl)-4-nitro-pyrazole structure
956477-64-8 structure
상품 이름:1-(difluoromethyl)-4-nitro-pyrazole
CAS 번호:956477-64-8
MF:C4H3F2N3O2
메가와트:163.082327127457
MDL:MFCD04967412
CID:2950388
PubChem ID:7017245

1-(difluoromethyl)-4-nitro-pyrazole 화학적 및 물리적 성질

이름 및 식별자

    • N-difluoroMenthyl-4-nitropyrazole
    • 1-(difluoromethyl)-4-nitro-1H-pyrazole
    • 1-(difluoromethyl)-4-nitropyrazole
    • N-difluoromethyl-4-nitropyrazole
    • 1-Difluoromethyl-4-nitro-1H-pyrazole
    • VCURCUIEDUUUEA-UHFFFAOYSA-N
    • STK313239
    • SBB021414
    • SB21957
    • NE34664
    • SY021392
    • AK189012
    • ST45092450
    • 1-(Difluoromethyl)-4-nitro-1H-pyrazole (ACI)
    • 1-(difluoromethyl)-4-nitro-pyrazole
    • DS-9953
    • AKOS015922257
    • 956477-64-8
    • 1H-Pyrazole, 1-(difluoromethyl)-4-nitro-
    • P10301
    • AKOS000306192
    • Z851015902
    • SCHEMBL3264887
    • MFCD04967412
    • EN300-56165
    • DB-121110
    • CS-0085393
    • MDL: MFCD04967412
    • 인치: 1S/C4H3F2N3O2/c5-4(6)8-2-3(1-7-8)9(10)11/h1-2,4H
    • InChIKey: VCURCUIEDUUUEA-UHFFFAOYSA-N
    • 미소: [O-][N+](C1=CN(C(F)F)N=C1)=O

계산된 속성

  • 정밀분자량: 163.01933267g/mol
  • 동위원소 질량: 163.01933267g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 160
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 63.6
  • 소수점 매개변수 계산 참조값(XlogP): 0.9

실험적 성질

  • 밀도: 1.71±0.1 g/cm3 (20 ºC 760 Torr),
  • 비등점: 216.1±40.0°C at 760 mmHg
  • 플래시 포인트: 84.5±27.3 ºC,
  • 용해도: 미용성(5.1g/l)(25ºC),

1-(difluoromethyl)-4-nitro-pyrazole 보안 정보

1-(difluoromethyl)-4-nitro-pyrazole 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1156033-5g
1-(Difluoromethyl)-4-nitro-1H-pyrazole
956477-64-8 98%
5g
¥444.00 2024-04-24
Chemenu
CM120441-5g
1-(Difluoromethyl)-4-nitropyrazole
956477-64-8 95%+
5g
$*** 2023-03-29
Enamine
EN300-56165-10.0g
1-(difluoromethyl)-4-nitro-1H-pyrazole
956477-64-8 95.0%
10.0g
$98.0 2025-03-15
abcr
AB458035-5g
1-(Difluoromethyl)-4-nitro-1H-pyrazole; .
956477-64-8
5g
€131.10 2025-03-19
abcr
AB458035-1 g
1-(Difluoromethyl)-4-nitro-1H-pyrazole
956477-64-8
1g
€193.20 2022-03-01
abcr
AB458035-5 g
1-(Difluoromethyl)-4-nitro-1H-pyrazole; .
956477-64-8
5g
€211.50 2023-04-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N11560-10g
1-(Difluoromethyl)-4-nitro-1H-pyrazole
956477-64-8
10g
¥5349.0 2021-09-08
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY021392-10g
1-(Difluoromethyl)-4-nitropyrazole
956477-64-8 ≥97%
10g
¥738.00 2024-07-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY021392-25g
1-(Difluoromethyl)-4-nitropyrazole
956477-64-8 ≥97%
25g
¥1845.00 2024-07-09
Fluorochem
025966-1g
1-Difluoromethyl-4-nitro-1H-pyrazole
956477-64-8 95%
1g
£114.00 2022-03-01

1-(difluoromethyl)-4-nitro-pyrazole 합성 방법

Synthetic Routes 1

반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
참조
Pyrimido five-membered ring derivative and application
, World Intellectual Property Organization, , ,

Synthetic Routes 2

반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, rt → 120 °C
1.2 20 h, 120 °C
참조
Crystalline forms of (9R,13S)-13- {4-[5-chloro-2-(4-chloro-1H,2,3- triazol-1-yl)phenyl] -6-oxo-1,6-dihydropyrimidin-1-yl}-3-(difluoromethyl)-9-methyl-3,4,7,15- tetraazatricyclo[ 12.3.1.02·6]octadeca- 1(18),2(6),4,14,16-pentaen-8-one
, World Intellectual Property Organization, , ,

Synthetic Routes 3

반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C; 120 °C → rt
1.3 Reagents: Water ;  rt
참조
Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy
Dilger, Andrew K.; Pabbisetty, Kumar B. ; Corte, James R. ; De Lucca, Indawati; Fang, Tianan; et al, Journal of Medicinal Chemistry, 2022, 65(3), 1770-1785

Synthetic Routes 4

반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  30 min, 120 °C
참조
Preparation of the bridged heterocyclyl-substituted pyrimidine compounds and their pharmaceutical applications
, World Intellectual Property Organization, , ,

Synthetic Routes 5

반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  2 h, 120 °C
참조
Macrocyclic compounds as factor XIa inhibitors and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 6

반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
참조
Pyrimidinones as factor XIa inhibitors and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 7

반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
참조
Preparation of macrocycles condensed with heterocycles as factor XIa inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 8

반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
참조
Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 9

반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
참조
Preparation of macrocycles with heterocyclic p2' groups as factor XIa inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 10

반응 조건
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ;  4 h, 90 °C
1.2 Reagents: Water
참조
Preparation of aryl- and heteroarylsulfonimidoylacetamides and compositions for treating conditions associated with NLRP activity
, World Intellectual Property Organization, , ,

Synthetic Routes 11

반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, 120 °C
1.2 120 °C; 10 min, 120 °C
참조
Preparation of FXIa inhibitor and application thereof
, China, , ,

Synthetic Routes 12

반응 조건
1.1 Reagents: Cesium carbonate Solvents: 1,2-Dimethoxyethane ;  5 min, 120 °C
1.2 10 min, 120 °C
참조
Heterocyclic compound having inhibitory effect on motor neuron cell degeneration
, World Intellectual Property Organization, , ,

Synthetic Routes 13

반응 조건
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ;  rt; 3 h, 90 °C
1.2 Reagents: Water
참조
Preparation of sulfonylurea compounds and compositions for treating conditions associated with NLRP activity
, World Intellectual Property Organization, , ,

Synthetic Routes 14

반응 조건
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ;  12 h, rt
참조
N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition
Mao, Ting; Zhao, Liang; Huang, Yang; Lou, Yue-Guang; Yao, Qiuli; et al, Tetrahedron Letters, 2018, 59(28), 2752-2754

Synthetic Routes 15

반응 조건
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  3 h, 30 - 40 °C; overnight, 30 - 40 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, cooled
참조
Chemical properties of derivatives of N-difluoromethyl- and N-2-H-tetrafluoroethylpyrazoles
Petko, K. I.; Sokolenko, T. M.; Yagupolskii, L. M., Chemistry of Heterocyclic Compounds (New York, 2006, 42(9), 1177-1184

Synthetic Routes 16

반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ;  overnight, rt → 100 °C; overnight, 100 °C
참조
Preparation of 1,4,6-triaza-1H-indene compounds as colony stimulating factor 1 receptor modulators
, World Intellectual Property Organization, , ,

1-(difluoromethyl)-4-nitro-pyrazole Raw materials

1-(difluoromethyl)-4-nitro-pyrazole Preparation Products

추천 기사

추천 공급업체
atkchemica
(CAS:956477-64-8)1-(difluoromethyl)-4-nitro-pyrazole
CL15099
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의
Amadis Chemical Company Limited
(CAS:956477-64-8)1-(difluoromethyl)-4-nitro-pyrazole
A909969
순결:99%/99%
재다:25g/100g
가격 ($):244.0/806.0